molecular formula C14H28N2O2 B13209768 tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate

tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate

Cat. No.: B13209768
M. Wt: 256.38 g/mol
InChI Key: HXDVKDWVSZBBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is usually performed at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-bromopropylcarbamate
  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-10(2)16(6)12-7-11(8-15-9-12)13(17)18-14(3,4)5/h10-12,15H,7-9H2,1-6H3

InChI Key

HXDVKDWVSZBBNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1CC(CNC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.